molecular formula C13H16FNO2 B11728056 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid

Cat. No.: B11728056
M. Wt: 237.27 g/mol
InChI Key: JKGLJELEVKQFLV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl group attached to an amino group, which is further connected to a cyclohexane ring bearing a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid typically involves the following steps:

    Amination Reaction:

    Cyclohexane Ring Formation: The cyclohexane ring can be introduced via cyclization reactions, often involving the use of cyclohexanone as a starting material.

    Carboxylation: The carboxylic acid functional group is introduced through carboxylation reactions, which can be achieved using carbon dioxide under high-pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluoro-substituted phenyl group can enhance binding affinity to certain enzymes or receptors, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-phenylamino)-cyclohexanecarboxylic acid: Similar structure but with a chloro group instead of a fluoro group.

    1-(4-Methyl-phenylamino)-cyclohexanecarboxylic acid: Contains a methyl group instead of a fluoro group.

    1-(4-Nitro-phenylamino)-cyclohexanecarboxylic acid: Features a nitro group in place of the fluoro group.

Uniqueness

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

1-(4-fluoroanilino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H16FNO2/c14-10-4-6-11(7-5-10)15-13(12(16)17)8-2-1-3-9-13/h4-7,15H,1-3,8-9H2,(H,16,17)

InChI Key

JKGLJELEVKQFLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=CC=C(C=C2)F

Origin of Product

United States

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